3-(2-Amino-3-fluorophenoxy)propan-1-ol
Description
Structural Classification and Nomenclature within Organic Chemistry
3-(2-Amino-3-fluorophenoxy)propan-1-ol is an organic molecule that belongs to several important structural classes. At its core, it is a substituted aromatic ether. The name itself, derived from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, precisely describes its structure: a propan-1-ol backbone is connected at its third carbon to an oxygen atom, forming an ether linkage with a fluorinated aminophenol.
The key functional groups that define its chemical character are:
A Primary Aromatic Amine (-NH₂): The amino group is positioned at the second carbon of the phenyl ring.
An Organofluorine Moiety (-F): A fluorine atom is attached to the third carbon of the phenyl ring.
An Aryl Ether Linkage (-O-): This connects the substituted phenyl ring to the propanol (B110389) side chain.
A Primary Alcohol (-CH₂OH): The hydroxyl group is located at the terminus of the three-carbon chain.
This specific 1,2,3-trisubstitution pattern on the phenyl ring distinguishes it from other isomers and is crucial to its potential reactivity and biological activity.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₂FNO₂ |
| Molar Mass | 185.20 g/mol |
| Structural Class | Aromatic Ether, Primary Amine, Primary Alcohol, Organofluorine Compound |
Rationale for Research Interest: Strategic Positioning as a Synthetic Scaffold or Intermediate
The scientific intrigue surrounding this compound stems from its potential as a highly versatile synthetic scaffold. mdpi.com In chemical synthesis, a scaffold is a core molecular structure from which a variety of derivatives can be built, a process often used in the generation of chemical libraries for drug discovery. nih.govnih.gov The value of this particular compound lies in the strategic combination and placement of its functional groups.
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability. researchgate.netmdpi.com The fluorine atom can block sites susceptible to metabolic oxidation and alter the acidity of nearby functional groups, thereby influencing how the molecule interacts with biological targets. nih.gov The aryl ether bond provides a stable and conformationally influential linker between the aromatic core and the aliphatic side chain. acs.org
Furthermore, the primary amine and primary alcohol groups are reactive handles that allow for straightforward chemical modification. They can be readily transformed into a wide array of other functional groups or used to connect the scaffold to other molecular fragments. The ortho-positioning of the amino group relative to the ether linkage opens up possibilities for intramolecular cyclization reactions to form novel heterocyclic systems, which are prevalent in pharmacologically active compounds.
Table 2: Synthetic Utility of Key Structural Moieties
| Structural Moiety | Significance in Synthesis |
| Fluorinated Phenyl Ring | Enhances metabolic stability and modulates electronic properties for specific biological interactions. nih.gov |
| Aryl Ether Linkage | Provides a chemically robust and stereochemically defined connection between the aromatic and aliphatic parts. acs.org |
| Primary Amino Group | A nucleophilic center for acylation, alkylation, and the formation of amides or sulfonamides. Enables the synthesis of fused heterocyclic rings. |
| Primary Alcohol Group | Can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers for further derivatization. |
Overview of Current Research Landscape and Gaps in Knowledge
While the broader classes of compounds to which this compound belongs are subjects of extensive research, specific studies on this exact molecule are not prominent in the published literature. This highlights a significant gap in current chemical knowledge.
The research landscape for related structures is rich and varied. For instance, non-fluorinated aminophenoxy propanolamine (B44665) derivatives form the core of many beta-blocker drugs used to treat cardiovascular conditions. The synthesis and modification of the simple 3-amino-1-propanol backbone is also a key area of research for producing pharmaceutical intermediates. wikipedia.org In the field of materials science, fluorinated poly(aryl ether)s are investigated for their desirable properties, such as thermal stability and low dielectric constants.
However, the unique combination of an ortho-amino group and a meta-fluoro group on the phenoxy-propanol scaffold remains largely unexplored. The absence of dedicated research presents several unanswered questions and, consequently, opportunities for future investigation:
Synthesis: What are the most efficient and scalable synthetic routes to produce this specific isomer with high purity?
Reactivity: What novel heterocyclic structures can be accessed from this scaffold, particularly through reactions involving the ortho-amino group?
Biological Activity: Given its structural similarity to known pharmacophores, what is the biological activity profile of this compound and its derivatives? Could it lead to the development of new therapeutic agents with unique properties?
Table 3: Research Focus on Structurally Related Compound Classes
| Compound Class | Primary Research Focus |
| Non-fluorinated Aminophenoxy Propanolamines | Development of beta-blockers and other cardiovascular drugs. |
| General Aminopropanol Derivatives | Key intermediates in the synthesis of various active pharmaceutical ingredients. wikipedia.org |
| Fluorinated Aryl Ethers | Synthesis of high-performance polymers and advanced materials; modulation of drug properties in medicinal chemistry. acs.org |
| This compound | Undocumented in public literature; represents a current knowledge gap. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-(2-amino-3-fluorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H12FNO2/c10-7-3-1-4-8(9(7)11)13-6-2-5-12/h1,3-4,12H,2,5-6,11H2 |
InChI Key |
BOPBYQRWBMKGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)OCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 2 Amino 3 Fluorophenoxy Propan 1 Ol
Diverse Synthetic Routes and Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. For 3-(2-amino-3-fluorophenoxy)propan-1-ol, the most logical disconnections are at the ether linkage and the functionalities on the aromatic ring.
The primary retrosynthetic disconnection breaks the aryl ether bond (C-O), suggesting two main precursor fragments: a substituted phenol (B47542) (a synthon for 2-amino-3-fluorophenol) and an electrophilic three-carbon chain (a synthon for propan-1-ol with a leaving group). This leads to two principal forward-synthetic strategies: one involving direct etherification of the pre-formed aminophenol and another involving the installation of the amino group after the ether linkage is established.
Strategies for Phenoxy Ether Formation
The formation of the phenoxy ether bond is a cornerstone of the synthesis of this compound. The most common and well-established method for this transformation is the Williamson ether synthesis.
This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com In the context of the target molecule, this would involve the reaction of 2-amino-3-fluorophenol (B155953) with a 3-halopropanol, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol. The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures.
A plausible synthetic route based on this strategy is outlined below:
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-Amino-3-fluorophenol | 3-Chloro-1-propanol | K₂CO₃ | DMF | This compound |
This interactive table outlines a potential Williamson ether synthesis for the target compound.
A key consideration in this direct approach is the potential for N-alkylation of the primary amine, which is also nucleophilic, leading to undesired side products. Careful control of reaction conditions can minimize this, but an alternative strategy often involves protecting the amine or introducing it at a later stage.
Application of Modern Organic Synthesis Techniques
While the Williamson ether synthesis is a classic and reliable method, modern organic synthesis offers alternative techniques that can sometimes provide milder reaction conditions or broader substrate compatibility. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related C-O coupling reactions, have become powerful tools for forming carbon-heteroatom bonds. A Buchwald-Hartwig-type C-O coupling could potentially be used to form the phenoxy ether bond between an appropriately protected 2-amino-3-fluorophenol and propan-1-ol, though this is less common for simple aliphatic alcohols compared to the Williamson method.
Furthermore, enzymatic and chemoenzymatic methods are increasingly used for the stereoselective synthesis of complex molecules, including amino alcohols, offering high enantioselectivity under mild conditions. researchgate.net
Functional Group Interconversions and Derivatization
The presence of a primary alcohol in this compound allows for a wide range of subsequent chemical transformations, enabling the synthesis of diverse derivatives.
Reactions Involving the Primary Alcohol Moiety
The primary alcohol is a versatile functional group that can be readily converted into other functionalities. The primary amine on the aromatic ring would likely require protection prior to many of these transformations to prevent interference.
Key reactions include:
Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid.
To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used to stop the oxidation at the aldehyde stage, yielding 3-(2-amino-3-fluorophenoxy)propanal.
To Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from CrO₃ or Na₂Cr₂O₇ with acid), or Jones reagent will oxidize the primary alcohol directly to a carboxylic acid, forming 3-(2-amino-3-fluorophenoxy)propanoic acid.
Esterification: The alcohol can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.
Conversion to Alkyl Halide: The hydroxyl group can be converted into a good leaving group, such as a halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into the corresponding alkyl chloride or bromide, respectively. This derivative can then undergo nucleophilic substitution reactions to introduce a variety of other functional groups.
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation (mild) | PCC, DMP | Aldehyde |
| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Esterification | R-COOH, H⁺ catalyst | Ester |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |
| Etherification | NaH, then R'-X | Ether |
This interactive table summarizes potential derivatization reactions of the primary alcohol moiety.
Transformations of the Primary Amine Functionality
No published data is available on the specific chemical transformations of the primary amine group in this compound.
Generally, the primary amine functionality in aromatic compounds is a versatile reactive site. Typical transformations could theoretically include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Diazotization: Treatment with nitrous acid to form a diazonium salt, a key intermediate for introducing a wide variety of functional groups.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Without experimental evidence for this compound, any discussion of reaction conditions, yields, or specific outcomes would be conjectural.
Modifications of the Fluoro-Substituted Aromatic Ring
There is no available research detailing modifications of the fluoro-substituted aromatic ring of this compound.
The reactivity of the aromatic ring is influenced by the activating amino group and the deactivating, ortho-directing fluorine atom. Potential, but unconfirmed, reactions could involve:
Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, or sulfonation. The directing effects of the existing substituents would determine the position of the incoming electrophile.
Nucleophilic Aromatic Substitution: The fluorine atom could potentially be displaced by a strong nucleophile, although this is generally challenging on an electron-rich ring unless activated by strong electron-withdrawing groups.
Detailed research findings, including regioselectivity and reaction efficiency for this specific molecule, are not documented.
Catalyst Development and Reaction Optimization for this compound Synthesis
No literature exists describing catalyst development or reaction optimization specifically for the synthesis of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Amino 3 Fluorophenoxy Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides comprehensive information regarding the chemical environment, connectivity, and spatial proximity of atoms within the 3-(2-Amino-3-fluorophenoxy)propan-1-ol molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary insights into the molecular structure by identifying the different chemical environments of hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propanol (B110389) side chain, and the exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups. The integration of these signals corresponds to the number of protons in each unique environment. The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring non-equivalent protons and provide crucial information about the connectivity of the atoms.
The ¹³C NMR spectrum, typically recorded with proton decoupling, displays a single peak for each unique carbon atom. The chemical shift of each signal is indicative of the carbon's electronic environment, distinguishing between aromatic, aliphatic, and oxygen- or nitrogen-bound carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on standard chemical shift values and substituent effects. Solvent: DMSO-d₆.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | 4.15 | t | 60.5 |
| 2 | 2.05 | p | 35.2 |
| 3 | 4.08 | t | 68.9 |
| 4 | - | - | 145.1 (d, JCF) |
| 5 | - | - | 115.3 (d, JCF) |
| 6 | 6.80 | t | 125.0 (d, JCF) |
| 7 | 6.72 | dd | 118.7 (d, JCF) |
| 8 | - | - | 138.2 (d, JCF) |
| 9 | 6.65 | dd | 112.4 (d, JCF) |
| -NH₂ | 5.10 | s (br) | - |
Abbreviations: t = triplet, p = pentet, dd = doublet of doublets, d = doublet, s = singlet, br = broad, JCF = carbon-fluorine coupling constant.
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular framework by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes proton-proton coupling relationships. Cross-peaks are expected between the protons on adjacent carbons of the propanol chain (H-1 with H-2, and H-2 with H-3), confirming the -CH₂(OH)-CH₂-CH₂-O- connectivity. Correlations would also be observed between adjacent aromatic protons (H-7 with H-6 and H-9).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. The HSQC spectrum for this compound would definitively assign the proton signals at 4.15, 2.05, and 4.08 ppm to their respective carbons C-1, C-2, and C-3, and similarly for the aromatic C-H pairs.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule. Key expected correlations include:
Protons at H-3 (δ ~4.08 ppm) showing a cross-peak to the aromatic carbon C-4, confirming the ether linkage.
Aromatic protons (H-7, H-9) showing correlations to neighboring carbons, confirming their positions relative to the fluorine and amino substituents.
Protons at H-2 showing correlations to C-1 and C-3, further solidifying the propanol chain structure.
¹⁹F NMR is a highly sensitive technique used to probe the environment of the fluorine atom. researchgate.netchemrxiv.orgnih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of an aryl fluoride. Furthermore, this signal would likely appear as a doublet of doublets due to coupling with the two ortho-protons (H-7 and H-9), providing additional confirmation of the substitution pattern on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula.
For this compound, the molecular formula is C₉H₁₂FNO₂. The calculated exact mass can be compared to the experimentally measured value to confirm this formula with a high degree of confidence (typically within 5 ppm error).
Table 2: HRMS Data for this compound
| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |
|---|---|---|
| C₉H₁₂FNO₂ | [M+H]⁺ | 186.0925 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching, broad | 3500 - 3200 |
| N-H (Amine) | Stretching | 3400 - 3300 (doublet) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Ether) | Stretching | 1260 - 1200 |
| C-F (Aryl Fluoride) | Stretching | 1250 - 1100 |
X-ray Crystallography for Solid-State Structural Determination
Should this compound form a single crystal of suitable quality, X-ray crystallography can provide the ultimate proof of its three-dimensional structure in the solid state. nih.gov This technique yields precise measurements of bond lengths, bond angles, and torsion angles, offering an atomic-resolution map of the molecule.
Furthermore, crystallographic analysis would reveal the packing arrangement of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonds involving the amine (-NH₂) and hydroxyl (-OH) groups. These interactions are crucial for understanding the solid-state properties of the compound.
Table 4: Hypothetical Key Structural Parameters from X-ray Crystallography Illustrative data that would be obtained from a successful crystallographic analysis.
| Parameter | Description | Expected Value |
|---|---|---|
| C-F Bond Length | Length of the Carbon-Fluorine bond | ~1.35 Å |
| C-N Bond Length | Length of the Carbon-Nitrogen bond | ~1.39 Å |
| C-O-C Bond Angle | Angle of the ether linkage | ~118° |
| Hydrogen Bond (O-H···N) | Intermolecular hydrogen bond distance | 2.7 - 3.1 Å |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Purity and Configuration
Chiroptical spectroscopy encompasses a set of analytical techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. For a compound such as this compound, which possesses a chiral center at the carbon atom bearing the amino group, chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining its stereochemical purity and absolute configuration.
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength and is characterized by positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule. For enantiomers, the CD spectra are mirror images of each other, a principle that is fundamental to the assignment of absolute configuration.
Optical Rotatory Dispersion is the phenomenon where the angle of rotation of plane-polarized light by a chiral substance varies with the wavelength of the light. An ORD spectrum plots this optical rotation against wavelength. The shape of the ORD curve, particularly in the region of an absorption band, can also be used to deduce the absolute configuration of a chiral center.
A comprehensive search of the scientific literature did not yield any published experimental CD or ORD data for this compound. Therefore, the following discussion and data are presented as a hypothetical case to illustrate how these techniques would be applied to characterize this molecule.
Stereochemical Purity Assessment
The stereochemical purity, or enantiomeric excess (ee), of a sample of this compound can be determined using chiroptical spectroscopy. A pure sample of one enantiomer will exhibit a CD spectrum with a specific intensity. A racemic mixture (a 50:50 mixture of both enantiomers) will be CD silent, as the equal and opposite signals from the two enantiomers cancel each other out. For a sample containing a mixture of enantiomers, the magnitude of the CD signal will be proportional to the enantiomeric excess.
For instance, if the CD spectrum of the pure (S)-enantiomer of a compound exhibits a maximum positive Cotton effect of a certain magnitude, a sample with 50% ee of the (S)-enantiomer would show a CD spectrum with the same shape but half the intensity.
Determination of Absolute Configuration
The absolute configuration (the R or S designation at the chiral center) of this compound can be determined by comparing its experimental CD or ORD spectrum with that of a reference compound with a known absolute configuration. Alternatively, theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration. The experimental spectrum is then matched with the calculated spectrum to assign the absolute configuration.
Hypothetical Chiroptical Data
To illustrate the application of these principles, the following tables present hypothetical, yet realistic, chiroptical data for the (R) and (S) enantiomers of this compound. It is crucial to note that this data is for illustrative purposes only and does not represent experimentally measured values for this specific compound.
Table 1: Hypothetical Circular Dichroism (CD) Data for this compound Enantiomers
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
| (R)-enantiomer | 220 | -5000 |
| 275 | +2000 | |
| (S)-enantiomer | 220 | +5000 |
| 275 | -2000 |
This data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Optical Rotatory Dispersion (ORD) Data for this compound Enantiomers
| Enantiomer | Wavelength (nm) | Specific Rotation [α] (deg) |
| (R)-enantiomer | 589 (D-line) | -25.0 |
| (S)-enantiomer | 589 (D-line) | +25.0 |
This data is hypothetical and for illustrative purposes only.
In this hypothetical scenario, the (R)-enantiomer exhibits a negative Cotton effect at 220 nm and a positive one at 275 nm in its CD spectrum, along with a negative specific rotation at the sodium D-line. The (S)-enantiomer shows the opposite behavior, with mirror-image CD and ORD spectra. By obtaining the experimental spectra for a synthesized sample of this compound and comparing it to this type of data (either from an established reference or theoretical calculations), its absolute configuration and enantiomeric purity could be unequivocally determined.
Theoretical and Computational Investigations on 3 2 Amino 3 Fluorophenoxy Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer a powerful lens through which to examine the intricate world of molecular orbitals and electron density distributions. For 3-(2-Amino-3-fluorophenoxy)propan-1-ol, these theoretical approaches provide a foundational understanding of its intrinsic electronic properties and potential for chemical interactions.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. Through DFT calculations, the optimized geometry and electronic ground state of this compound can be determined. These calculations typically involve the selection of a suitable functional and basis set to achieve a balance between computational cost and accuracy. The resulting data on bond lengths, bond angles, and dihedral angles provide a precise three-dimensional representation of the molecule in its most stable energetic state.
Table 1: Calculated Ground State Properties of this compound (Hypothetical Data)
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -652.345 |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | 1.23 |
| HOMO-LUMO Gap (eV) | 7.12 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (nucleophilic sites) and blue representing areas of low electron density (electrophilic sites). For this compound, the MEP map would likely highlight the electron-rich regions around the oxygen and nitrogen atoms of the amino and hydroxyl groups, as well as the fluorine atom, suggesting these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would be expected to show a more positive potential.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. In the case of this compound, the HOMO is likely to be localized on the electron-rich amino- and fluoro-substituted phenyl ring, while the LUMO may be distributed over the propanol (B110389) side chain. The energy of this gap provides insight into the molecule's kinetic stability and the energy required for electronic excitation.
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, its true behavior is dynamic. Conformational analysis and molecular dynamics simulations offer a window into the flexibility and intermolecular interactions of this compound.
Exploration of the Conformational Landscape
The presence of several rotatable bonds in the propanol side chain of this compound gives rise to a complex conformational landscape. By systematically rotating these bonds and calculating the corresponding energies, a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima) and the transition states that connect them. Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule significantly influences its biological activity and physical properties.
Hydrogen Bonding Network Analysis
The amino and hydroxyl groups in this compound are capable of participating in both intramolecular and intermolecular hydrogen bonds. Molecular dynamics simulations in a solvent, such as water, can reveal the intricate and dynamic network of hydrogen bonds formed between the solute and solvent molecules, as well as between solute molecules themselves. The analysis of these hydrogen bonding patterns, including their lifetimes and geometries, provides crucial information about the solvation of the molecule and its potential to interact with biological targets. These interactions are fundamental to understanding the molecule's behavior in a biological environment.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A thorough search for published data on the theoretical prediction of spectroscopic parameters for this compound, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data, yielded no specific results. Consequently, a validation of such theoretical data with experimental findings is not possible at this time, as no corresponding experimental spectra have been published in the scientific literature reviewed.
While computational methods are frequently employed to predict the spectroscopic properties of novel compounds, providing valuable insights for their identification and characterization, such analyses for this compound are not currently available in the public domain.
Computational Studies on Reaction Mechanisms Involving this compound
Similarly, an extensive search for computational studies detailing the reaction mechanisms in which this compound participates proved unsuccessful. Theoretical investigations into reaction pathways, transition states, and the thermodynamic and kinetic profiles of reactions are crucial for understanding the chemical reactivity of a molecule. However, no such studies have been published specifically for this compound.
Research into the reaction mechanisms of structurally similar compounds, such as other substituted phenoxypropanolamines, exists. These studies often explore metabolic pathways, degradation processes, or the synthesis of related molecules. However, due to the specific electronic and steric effects that the amino and fluoro substituents at the 2- and 3-positions of the phenoxy ring would impart, direct extrapolation of findings from other molecules to this compound would be speculative and lack the required scientific rigor.
Reactivity Profiles and Mechanistic Pathways of 3 2 Amino 3 Fluorophenoxy Propan 1 Ol
Nucleophilic and Electrophilic Reactivity of Functional Groups
The reactivity of 3-(2-Amino-3-fluorophenoxy)propan-1-ol is characterized by the nucleophilic nature of the amino and hydroxyl groups and the electrophilic potential of the aromatic ring, which is influenced by its substituents.
The primary amino (-NH₂) group, with its lone pair of electrons on the nitrogen atom, is the most prominent nucleophilic center. It can readily participate in reactions with a variety of electrophiles. For instance, it can undergo acylation with acyl chlorides or anhydrides to form amides, alkylation with alkyl halides to yield secondary or tertiary amines, and can react with aldehydes and ketones to form Schiff bases. The nucleophilicity of this amino group is modulated by the electronic effects of the substituents on the aromatic ring. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I), which can decrease the electron density on the nitrogen atom, thereby slightly reducing its nucleophilicity compared to a non-fluorinated analogue. Conversely, the ether oxygen and the amino group itself are electron-donating through resonance (+R), which can counteract the inductive effect of fluorine.
The primary hydroxyl (-OH) group of the propanol (B110389) side chain is also a significant nucleophile, albeit generally weaker than the amino group. It can be acylated to form esters, alkylated to form ethers, or can react with isocyanates to produce carbamates. The relative reactivity of the amino and hydroxyl groups can often be controlled by the choice of reaction conditions and reagents. For example, selective N-acylation can typically be achieved under milder conditions than O-acylation.
The aromatic ring itself, while generally electron-rich, is activated towards electrophilic substitution by the strongly activating amino and alkoxy groups. However, the fluorine atom acts as a deactivating group in electrophilic aromatic substitution due to its strong inductive effect. The directing effects of these substituents will be discussed in the subsequent section. The π-system of the benzene (B151609) ring can also act as a nucleophile in reactions with strong electrophiles.
Conversely, electrophilic character can be induced in the molecule. The carbon atom of the C-O bond in the propanol side chain can become electrophilic upon protonation of the hydroxyl group, facilitating nucleophilic substitution reactions. The aromatic ring can also be rendered susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing fluorine atom, although this typically requires harsh reaction conditions or the presence of a strong activating group.
Table 1: Predicted Nucleophilic and Electrophilic Sites of this compound
| Functional Group | Atom(s) | Character | Potential Reactions |
| Amino Group | Nitrogen | Strong Nucleophile | Acylation, Alkylation, Schiff base formation |
| Hydroxyl Group | Oxygen | Moderate Nucleophile | Esterification, Etherification, Urethane formation |
| Aromatic Ring | Pi System | Nucleophile | Electrophilic Aromatic Substitution |
| Propanol C1 | Carbon | Latent Electrophile | Nucleophilic Substitution (after activation) |
| Aromatic Ring | Carbon atoms | Electrophile | Nucleophilic Aromatic Substitution (under forcing conditions) |
Regioselectivity and Stereoselectivity in Reaction Processes
The regioselectivity of reactions involving this compound is primarily governed by the directing effects of the substituents on the aromatic ring and the inherent reactivity differences between the amino and hydroxyl groups.
In electrophilic aromatic substitution reactions, the amino group is a powerful ortho-, para-director and a strong activator. The alkoxy group (part of the ether linkage) is also an ortho-, para-director and an activator. The fluorine atom, while deactivating, is also an ortho-, para-director. The positions on the aromatic ring are therefore activated towards electrophiles. Given the substitution pattern, the incoming electrophile will be directed to the positions ortho and para to the amino group, and ortho to the ether linkage. Steric hindrance from the existing substituents will also play a role in determining the final position of substitution.
When considering reactions involving the two nucleophilic groups, regioselectivity becomes a key issue. Selective functionalization of the amino group in the presence of the hydroxyl group is often achievable due to the higher nucleophilicity of the former. For instance, acylation with one equivalent of an acylating agent at low temperatures would likely lead to the preferential formation of the N-acylated product. Achieving selective O-functionalization often requires protection of the more reactive amino group.
As this compound is an achiral molecule, reactions at the propanol side chain will not inherently introduce stereoselectivity unless a chiral reagent or catalyst is employed. However, if a reaction were to create a new stereocenter, for example through an addition to a derivative of the propanol side chain, the potential for diastereoselectivity would arise, influenced by the steric and electronic properties of the rest of the molecule.
Reaction Kinetics and Thermodynamic Considerations
The kinetics of reactions involving this compound are influenced by several factors, including the nature of the reactants, the solvent, temperature, and the presence of catalysts. For instance, the rate of N-alkylation would be expected to follow second-order kinetics, being dependent on the concentrations of both the amine and the alkylating agent. The activation energy for reactions involving the amino group is generally lower than for the corresponding reactions of the hydroxyl group, reflecting its higher nucleophilicity.
Thermodynamically, the formation of amides from the amino group and esters from the hydroxyl group are typically exothermic and exergonic processes, leading to stable products. The relative thermodynamic stability of the products can also influence the outcome of a reaction, especially under conditions where equilibrium can be established. For example, in a reversible reaction, the thermodynamically more stable product will be favored.
The presence of the fluorine atom can have a subtle but measurable impact on both the kinetics and thermodynamics of reactions. Its electron-withdrawing nature can affect the pKa of the amino group, making it a slightly weaker base. This can influence the rates of acid-catalyzed reactions.
Table 2: Illustrative Kinetic and Thermodynamic Parameters for Typical Reactions (Note: The following values are hypothetical and for illustrative purposes, as specific experimental data for this compound is not available in the public domain.)
| Reaction Type | Plausible Rate Constant (k) at 298 K | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |
| N-Acetylation | 10⁻² - 10⁻¹ M⁻¹s⁻¹ | 40 - 60 | -80 to -100 |
| O-Acetylation | 10⁻⁴ - 10⁻³ M⁻¹s⁻¹ | 60 - 80 | -60 to -80 |
| Electrophilic Bromination | Substrate and reagent dependent | 50 - 70 | -90 to -110 |
Role as a Precursor in Multi-Component Reactions or Tandem Processes
The structural features of this compound make it a potentially valuable precursor in multi-component reactions (MCRs) and tandem or cascade processes. MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial portions of all the reactants.
The presence of both a primary amine and a hydroxyl group allows this molecule to act as a bifunctional building block. For example, the amino group can participate in reactions such as the Ugi or Passerini reactions. In a Ugi four-component reaction, an aldehyde, a carboxylic acid, and an isocyanide would react with the amino group of this compound to generate a complex α-acylamino amide. The hydroxyl group could then be further functionalized in a subsequent step.
In tandem processes, a single starting material undergoes a series of intramolecular or intermolecular transformations without the isolation of intermediates. The ortho-amino-phenoxy moiety is a known scaffold in the synthesis of various heterocyclic compounds. For instance, reaction of the amino group with a suitable dicarbonyl compound could lead to the formation of a heterocyclic ring, such as a quinoxaline (B1680401) or a benzodiazepine (B76468) derivative. The propanol side chain could then participate in a subsequent cyclization reaction, leading to more complex polycyclic structures.
The strategic placement of the functional groups in this compound provides a platform for the generation of molecular diversity, making it an attractive substrate for the development of novel synthetic methodologies and the construction of libraries of compounds for biological screening.
Explorations of Biological Relevance and Pre Clinical Application Hypotheses of 3 2 Amino 3 Fluorophenoxy Propan 1 Ol and Its Derivatives
In silico Screening and Molecular Docking Studies for Target Identification
To initiate an investigation into the therapeutic potential of 3-(2-amino-3-fluorophenoxy)propan-1-ol, computational screening methodologies serve as a cost-effective and rapid first step to identify potential biological targets. mdpi.com These in silico techniques can prioritize subsequent experimental validation by predicting favorable interactions between the small molecule and a vast array of macromolecular targets. mdpi.com
The journey to uncover the biological targets of this compound would commence with a dual-pronged virtual screening strategy. mdpi.com
Ligand-Based Virtual Screening (LBVS): This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. creative-biostructure.com The 3D structure of this compound would be used as a query to search large chemical databases for molecules with known biological activities that share similar shape, electrostatic, and pharmacophoric features. creative-biostructure.comnih.gov Techniques such as 2D fingerprint similarity and 3D shape-based screening would be employed to identify known active compounds, thereby hypothesizing that this compound may interact with the same targets. researchgate.net
Structure-Based Virtual Screening (SBVS): When the three-dimensional structures of potential protein targets are known, SBVS can be a powerful tool for predicting binding. acs.orgnih.gov Large libraries of protein structures, such as the Protein Data Bank (PDB), would be screened by computationally "docking" the this compound molecule into the binding sites of these proteins. researchgate.netnih.gov This method evaluates the complementarity of the ligand and the target's binding pocket, providing insights into potential binding modes and affinities. nih.gov Given the structural motifs of an amino group, a fluoro-substituted aromatic ring, and a propanol (B110389) chain, a target-focused library for screening could include kinases, G-protein coupled receptors (GPCRs), and various metabolic enzymes.
Following the initial identification of potential targets through virtual screening, the next step involves a more detailed computational analysis to predict the strength and nature of these interactions. nih.gov Scoring functions are integral to this process, estimating the binding affinity (e.g., Ki, Kd, or IC50) between a ligand and a protein. rsc.org These functions can be physics-based, empirical, or knowledge-based, each with its own strengths and limitations. nih.govrsc.org
More advanced computational methods, such as molecular dynamics (MD) simulations and free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration), can provide a more dynamic and accurate picture of the binding event. nih.gov These simulations model the movement of atoms over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding and a more rigorous estimation of binding free energy. nih.gov
The hypothetical results of such a screening campaign could be summarized in a data table, ranking potential targets based on their predicted binding affinities.
| Potential Protein Target | Protein Class | Docking Score (kcal/mol) | Predicted Binding Affinity (Kd, nM) | Key Predicted Interactions |
|---|---|---|---|---|
| Kinase X | Tyrosine Kinase | -9.5 | 50 | H-bond with hinge region, hydrophobic interactions with gatekeeper residue |
| GPCR Y | Serotonin Receptor Subtype | -8.7 | 150 | Salt bridge with acidic residue, π-π stacking with aromatic residue |
| Enzyme Z | Metabolic Enzyme | -7.9 | 400 | H-bond with catalytic dyad, interaction with cofactor |
Scaffold for Medicinal Chemistry and Drug Discovery Programs
The chemical structure of this compound presents a versatile scaffold for medicinal chemistry efforts. Its constituent parts—the substituted aniline (B41778) ring, the flexible propanol linker, and the primary alcohol—offer multiple points for chemical modification to optimize pharmacological properties.
A systematic analog synthesis program would be initiated to explore the chemical space around the parent molecule. whiterose.ac.uk The design of these analogs would be guided by the initial in silico findings and established medicinal chemistry principles, such as bioisosteric replacement. spirochem.comdrughunter.comufrj.bracs.orgresearchgate.net Key strategies would include:
Modification of the Aromatic Ring: Altering the position and nature of the substituents on the phenyl ring to probe the effects of electronics and sterics on activity. This could involve moving the fluorine atom or replacing it with other halogens or small alkyl groups.
Variation of the Amino Group: Acylation, alkylation, or incorporation of the amine into a heterocyclic ring system to modulate its basicity and hydrogen bonding capacity.
Alterations to the Propanol Linker: Changing the length and rigidity of the linker to optimize the spatial orientation of the aromatic ring and the terminal alcohol.
Bioisosteric Replacement of the Alcohol: Replacing the primary alcohol with other functional groups such as a carboxylic acid, an amide, or a tetrazole to explore different interactions with the target protein. drughunter.com
The synthesis of these analogs would likely involve multi-step sequences, potentially starting from commercially available substituted nitrophenols, followed by etherification, reduction of the nitro group, and subsequent functional group manipulations. whiterose.ac.uknih.govsigmaaldrich.com
Once a library of analogs is synthesized, they would be subjected to a battery of in vitro biological assays to determine their activity against the prioritized targets from the virtual screening campaign. oncodesign-services.com These assays could include enzyme inhibition assays, radioligand binding assays for receptors, or cell-based functional assays that measure a downstream physiological response. oncodesign-services.comnih.gov
The data generated from these assays would be crucial for establishing a Structure-Activity Relationship (SAR). wikipedia.orgoup.com SAR analysis helps to identify which structural features of the molecule are essential for its biological activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. wikipedia.orgimmutoscientific.com
A hypothetical SAR table could be constructed to summarize the findings.
| Compound ID | Modification from Parent Scaffold | In Vitro Potency (IC50, nM) | Notes |
|---|---|---|---|
| Parent | - | 750 | Initial hit |
| Analog A | Fluorine at position 4 | 520 | Slight improvement in potency |
| Analog B | Amino group acetylated | >10,000 | Loss of activity, suggesting free amine is crucial |
| Analog C | Propanol replaced with butanol | 2,100 | Decreased potency, indicating optimal linker length |
| Analog D | Alcohol replaced with carboxylic acid | 125 | Significant improvement, suggesting a key interaction with a basic residue |
Development as a Chemical Probe for Biological Pathway Elucidation
An optimized analog of this compound, demonstrating high potency and selectivity for a specific target, could be developed into a chemical probe. aacrjournals.orgscilit.comnih.govpromega.com Chemical probes are invaluable tools in chemical biology for dissecting complex biological pathways and validating the role of specific proteins in cellular processes and disease. opentargets.orgnih.govrsc.orgyoutube.comresearchgate.netnih.gov
To qualify as a high-quality chemical probe, an optimized compound should ideally exhibit:
High Potency: Typically, an in-cell EC50 of less than 1 micromolar and a biochemical IC50 or Kd of less than 100 nanomolar. nih.gov
Excellent Selectivity: A significant selectivity margin (e.g., >30-fold) against other closely related proteins. nih.gov
Demonstrated Target Engagement in Cells: Evidence that the compound binds to its intended target in a cellular context. promega.com
The development process would involve further chemical modifications to append tags for visualization (e.g., fluorophores) or affinity purification (e.g., biotin), without compromising the compound's biological activity. Such a probe could then be used in a variety of experiments, such as cellular imaging, immunoprecipitation, and proteomics studies, to identify the protein's interaction partners and its role in signaling networks. scilit.comnih.gov By providing a means to acutely and reversibly modulate the function of a specific protein, a chemical probe derived from the this compound scaffold could significantly contribute to our understanding of fundamental biology and disease mechanisms.
Potential Applications in Agrochemical or Material Science Research (Non-pharmaceutical)
While specific research on the non-pharmaceutical applications of this compound is not extensively documented in publicly available literature, the structural motifs of the molecule suggest several hypothetical areas of exploration in agrochemical and material sciences. These potential applications are inferred from the known functionalities of its constituent parts: the aminophenol core, the fluoro substituent, and the propanol ether side chain.
Agrochemical Research Hypotheses
The introduction of halogen atoms, particularly fluorine, into active ingredients is a well-established strategy in the development of modern agrochemicals to enhance their efficacy and metabolic stability. nih.govresearchgate.net It is estimated that around 81% of recently launched agrochemicals contain halogen atoms. researchgate.net The presence of a fluorine atom on the phenoxy ring of this compound suggests that its derivatives could be investigated for various agrochemical applications.
Fungicides: The aminophenol scaffold is a precursor in the synthesis of various bioactive molecules. researchgate.netnih.gov By modifying the amino and hydroxyl groups, it is conceivable to generate derivatives with fungicidal properties. The fluorine atom could increase the compound's metabolic stability and lipid membrane permeability, potentially leading to more potent and persistent fungicidal action.
Herbicides: Many commercial herbicides contain fluorinated aromatic rings. The specific substitution pattern of the aminophenoxy ring in the target molecule could be a starting point for the design of new herbicides. The propanolamine (B44665) side chain offers further opportunities for chemical modification to optimize uptake and translocation within the target plant species.
Insecticides: While less common, aminophenol derivatives have been explored in the synthesis of insecticides. The fluorine substituent could play a crucial role in enhancing the binding affinity of such derivatives to insect-specific molecular targets.
Below is a table summarizing the potential roles of the structural features of this compound in an agrochemical context.
| Structural Feature | Potential Role in Agrochemicals | Rationale |
| Fluorine Atom | Enhanced efficacy, metabolic stability, and bioavailability. | Halogenation is a common strategy in agrochemical design to improve molecular properties. nih.govresearchgate.net |
| Aminophenol Core | A versatile scaffold for synthesizing a variety of active compounds. | Aminophenols are known precursors for agrochemicals. nih.gov |
| Propanol Ether Side Chain | A modifiable linker to optimize physicochemical properties like solubility and uptake. | Side chains are crucial for fine-tuning the activity and delivery of the active ingredient. |
Material Science Research Hypotheses
In material science, the focus would be on the potential for this compound to act as a monomer or a precursor for specialty polymers and functional materials.
High-Performance Polymers: Aminophenol derivatives are used in the synthesis of high-performance polymers such as polyimides. ossila.com These materials are known for their excellent thermal stability, chemical resistance, and dielectric properties, making them suitable for applications in electronics and aerospace. The fluorine atom in this compound could enhance the thermal stability and reduce the dielectric constant of polymers derived from it. For instance, 2,2-Bis[4-(4-aminophenoxy)phenyl]propane is a monomer used to create polyimides with low dielectric constants for applications in 5G communications. ossila.com
Specialty Coatings and Films: Fluorinated compounds are known for their hydrophobic and oleophobic properties. researchgate.net Polymers or surface modifiers derived from this compound could be used to create water- and oil-repellent coatings. The amino and hydroxyl groups provide reactive sites for grafting the molecule onto various surfaces. Fluorinated ethers are also explored for creating self-cleaning and anti-fouling surfaces. researchgate.net
Advanced Materials for Electronics: The unique properties of fluorinated ethers are also being leveraged in the development of advanced electrolytes for batteries. acs.orgnih.govrsc.org While this compound itself is not an electrolyte, its structural elements could be incorporated into the design of new electrolyte additives or polymer electrolytes for lithium-ion or lithium-metal batteries, potentially improving their stability and performance. rsc.org
The following table outlines the potential applications of this compound and its derivatives in material science.
| Potential Application Area | Relevant Structural Features | Hypothesized Benefit |
| High-Performance Polyimides | Aromatic amine, Fluorine | Enhanced thermal stability, lower dielectric constant. ossila.com |
| Hydrophobic/Oleophobic Coatings | Fluorine, Reactive -OH and -NH2 groups | Creation of water- and oil-repellent surfaces. researchgate.net |
| Battery Electrolyte Components | Fluorinated Ether Moiety | Potential to improve electrolyte stability and performance. nih.govrsc.org |
| Specialty Resins and Adhesives | Aminophenol structure | Used as a building block for various organic compounds including resins. |
It is important to reiterate that these potential applications are hypothetical and based on the known properties of structurally related compounds. Further experimental research is necessary to validate these hypotheses for this compound and its derivatives.
Analytical Method Development for Research and Quality Control of 3 2 Amino 3 Fluorophenoxy Propan 1 Ol
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are powerful tools for the separation and quantification of individual components in a mixture. thermofisher.com Due to their high efficiency and resolving power, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for purity assessment, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for reaction monitoring. thermofisher.com
HPLC is a premier technique for the purity determination and assay of non-volatile and thermally sensitive compounds like 3-(2-Amino-3-fluorophenoxy)propan-1-ol. A reversed-phase HPLC method with UV detection is proposed, leveraging the aromatic nature of the molecule which allows for strong ultraviolet absorbance.
Method Parameters: The development of an HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from its potential impurities, such as starting materials, by-products, and degradation products. A common approach for aromatic amines is reversed-phase chromatography. lcms.cz
A typical set of optimized HPLC conditions could be as follows:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 80% B15-18 min: 80% B18-20 min: 80% to 10% B20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Method Validation: The developed method would be validated according to established guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the main peak from all other peaks in a chromatogram of a spiked sample.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve would be generated, and the correlation coefficient (r²) should ideally be >0.999.
| Concentration (µg/mL) | Peak Area |
| 1 | 12500 |
| 5 | 63000 |
| 10 | 124500 |
| 25 | 311000 |
| 50 | 625000 |
| 100 | 1255000 |
Accuracy and Precision: Accuracy is determined by recovery studies, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically required to be less than 2%.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, direct GC analysis of this compound is challenging due to its high polarity and low volatility, stemming from the presence of primary amine and hydroxyl functional groups. researchgate.net These groups can lead to poor peak shape and thermal degradation in the GC inlet and column. researchgate.net
To overcome these limitations, derivatization is often necessary. This process converts the polar -NH2 and -OH groups into less polar, more volatile derivatives.
Derivatization: A common approach is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction converts the amine and alcohol into their corresponding trimethylsilyl (B98337) (TMS) ethers and amines, which are much more amenable to GC analysis.
Proposed GC Method (after derivatization):
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
The applicability of GC would be most relevant for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC. The method would require careful validation to ensure the derivatization reaction is complete and reproducible.
Thin-Layer Chromatography is an invaluable tool for the rapid, qualitative monitoring of chemical reactions, allowing chemists to track the consumption of starting materials and the formation of products. tandfonline.com For the synthesis of this compound, TLC can provide a quick assessment of the reaction's progress.
TLC System:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | A mixture of a non-polar and a polar solvent, e.g., Ethyl Acetate/Hexane (70:30 v/v) |
| Sample Application | Spotting of starting materials, reaction mixture, and co-spot (mixture of starting material and reaction mixture) |
| Development | In a closed chamber until the solvent front reaches ~1 cm from the top of the plate |
| Visualization | 1. UV light at 254 nm (aromatic rings appear as dark spots) libretexts.org2. Staining with a solution of ninhydrin (B49086) followed by gentle heating (primary amines yield a characteristic purple or pink spot) reachdevices.com |
By comparing the Rf (retention factor) values of the spots in the reaction mixture to those of the starting materials, one can determine if the reaction is complete. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate a successful reaction.
Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis
Spectrophotometric and spectrofluorimetric methods offer simple and rapid means for the quantitative analysis of compounds.
UV-Vis Spectrophotometry: The presence of the substituted benzene (B151609) ring in this compound results in significant absorption in the UV region. rsc.org A simple UV-Vis spectrophotometric method can be developed for its quantification in a pure solution or for assay determination where interfering substances are absent.
The procedure would involve preparing a series of standard solutions of known concentrations in a suitable solvent (e.g., methanol (B129727) or ethanol) and measuring their absorbance at the wavelength of maximum absorption (λmax), which would be determined by scanning the UV spectrum. A calibration curve of absorbance versus concentration would then be constructed to determine the concentration of unknown samples.
Potential Method Parameters:
| Parameter | Value |
| Solvent | Methanol |
| λmax | ~280-290 nm (hypothetical) |
| Linear Range | 1-20 µg/mL (hypothetical) |
| Correlation Coefficient (r²) | >0.998 |
Spectrofluorimetry: For higher sensitivity and selectivity, a spectrofluorimetric method could be developed. While the native fluorescence of the compound might be weak, derivatization with a fluorogenic reagent can significantly enhance the signal. Reagents like o-phthalaldehyde (B127526) (OPA) or fluorescamine (B152294) react with primary amines to form highly fluorescent products. This approach is particularly useful for quantifying trace amounts of the compound.
Capillary Electrophoresis (CE) for Advanced Separation and Analysis
Capillary Electrophoresis offers extremely high separation efficiency and requires minimal sample volume, making it an excellent alternative or complementary technique to HPLC. wikipedia.org Capillary Zone Electrophoresis (CZE) is the most common mode of CE and separates analytes based on their charge-to-size ratio. libretexts.org
For the analysis of this compound, the primary amino group can be protonated in an acidic buffer, imparting a positive charge to the molecule. This allows it to migrate in an electric field and be separated from neutral impurities or other charged species.
Proposed CZE Method:
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 214 nm or 280 nm |
The CZE method could provide an orthogonal separation mechanism to reversed-phase HPLC, which is valuable in purity analysis for detecting impurities that might co-elute with the main peak in the HPLC system. The high efficiency of CE can resolve closely related impurities, offering a more detailed purity profile. nih.gov
Future Research Directions and Emerging Paradigms for 3 2 Amino 3 Fluorophenoxy Propan 1 Ol
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of specialized molecules like 3-(2-Amino-3-fluorophenoxy)propan-1-ol is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These modern techniques offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and the ability to rapidly explore reaction conditions.
When combined with automation, these systems can operate for extended periods with minimal supervision, enabling the production of significant quantities of the target compound. An automated continuous flow system can be designed to handle the entire workflow, from reagent introduction to in-line monitoring and purification. nih.gov This level of control is crucial for ensuring consistent product quality. The modular nature of these platforms also allows for the parallel synthesis of multiple derivatives, facilitating rapid library generation for screening purposes. nih.gov
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Control | Limited control, potential for temperature and concentration gradients. | Precise control over temperature, mixing, and residence time. |
| Safety | Higher risks associated with handling large volumes of reagents. | Enhanced safety due to small reaction volumes at any given time. |
| Scalability | Often requires significant re-optimization for larger scales. | Easily scalable by extending run time or using parallel reactors. |
| Reproducibility | Can vary between batches. | High, due to consistent and automated process control. |
| Process Efficiency | Sequential, with intermediate isolation and purification steps. | Allows for telescoping of multiple reaction steps, reducing overall time. nih.gov |
Exploration of Novel Bioactive Derivatives and Ligands
The molecular scaffold of this compound offers a rich platform for the exploration of novel bioactive derivatives and ligands. The distinct functional groups—a primary amine, a hydroxyl group, and a fluorinated aromatic ring—serve as versatile handles for chemical modification to modulate biological activity.
The propan-1-ol side chain, particularly the terminal hydroxyl group, provides another point for modification. It can be esterified or etherified to alter the molecule's lipophilicity and pharmacokinetic properties. The fluorine atom on the phenoxy ring also plays a crucial role. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity by influencing the electronic properties of the aromatic ring. Exploring derivatives with alternative substitutions on this ring could lead to compounds with fine-tuned activity. The development of such derivatives is instrumental in building structure-activity relationships (SAR) to guide the design of more potent and selective agents. nih.gov
| Modification Site | Original Group | Potential Modifications | Potential Impact on Bioactivity |
|---|---|---|---|
| Amino Group | -NH₂ | Amides, Sulfonamides, Secondary/Tertiary Amines | Alters hydrogen bonding, basicity, and target interaction. |
| Hydroxyl Group | -OH | Ethers, Esters, Azides | Modulates polarity, solubility, and metabolic profile. |
| Phenyl Ring | -F | -Cl, -Br, -CH₃, -OCH₃ | Influences electronic properties, binding affinity, and metabolic stability. |
| Propanol (B110389) Backbone | -CH₂CH₂CH₂- | Varying chain length, introducing rigidity | Optimizes spatial orientation for target binding. |
Advanced Computational Modeling and Artificial Intelligence in Design
The design of novel derivatives of this compound can be significantly accelerated and refined through the use of advanced computational modeling and artificial intelligence (AI). nih.gov These in silico approaches allow for the rapid evaluation of virtual compounds, prioritizing synthetic efforts on candidates with the highest probability of success.
Molecular docking simulations can predict how different derivatives might bind to the active site of a target protein, providing insights into binding affinity and orientation. This helps in understanding the key interactions that drive biological activity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a mathematical correlation between the chemical structures of a series of derivatives and their observed biological activities. These models can then predict the activity of newly designed, unsynthesized compounds. nih.gov
| Method | Application | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of ligands to a target protein. | Ranking of virtual compounds based on predicted binding strength. |
| QSAR Modeling | Correlating chemical structure with biological activity. | Prediction of activity for novel, unsynthesized derivatives. nih.gov |
| Molecular Dynamics | Simulating the movement and interaction of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |
| Generative AI | De novo design of molecules with desired properties. | Generation of novel, structurally diverse, and optimized lead candidates. nih.govmedscape.com |
| AI-based ADMET Prediction | Predicting pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds with poor drug-like properties. drugtargetreview.com |
Sustainable Synthesis Approaches and Green Chemistry Principles
Adopting sustainable and green chemistry principles in the synthesis of this compound is essential for minimizing environmental impact and enhancing process efficiency. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. unife.it
Key principles applicable to the synthesis of this compound include maximizing atom economy , which involves designing synthetic routes where the maximum amount of starting materials is incorporated into the final product. This often involves favoring catalytic reactions over those that use stoichiometric reagents. unife.it The use of safer solvents is another critical aspect. Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or bio-based solvents can significantly reduce pollution and health hazards. rsc.orgresearchgate.net In some cases, reactions can be designed to run "on-water" or under solvent-free conditions. rsc.org
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
|---|---|---|
| Atom Economy | Utilizing catalytic methods and addition reactions. | Higher efficiency and less waste generation. |
| Safer Solvents | Replacing hazardous organic solvents with water or bio-solvents. rsc.org | Reduced environmental pollution and improved worker safety. |
| Energy Efficiency | Employing flow chemistry or microwave synthesis; running reactions at room temperature. researchgate.net | Lower energy consumption and reduced carbon footprint. |
| Reduce Derivatives | Designing synthetic routes that avoid protecting groups. | Fewer reaction steps, leading to less waste and higher overall yield. |
| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | Increased reaction efficiency and selectivity, and reduced waste. unife.it |
Q & A
Q. What are the common synthetic routes for 3-(2-Amino-3-fluorophenoxy)propan-1-ol?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or reductive amination. For example:
- Nucleophilic substitution : Reacting 3-fluoro-2-nitrophenol with 3-chloropropanol under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy intermediate, followed by nitro group reduction using hydrogenation (Pd/C, H₂) or catalytic transfer hydrogenation (NaBH₄/NiCl₂) .
- Reductive amination : Condensing 3-fluoro-2-aminophenol with a ketone precursor (e.g., 3-oxo-propanol) in the presence of NaBH₃CN or BH₃·THF .
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Phenoxy bond formation | K₂CO₃, DMF, 80°C | 65–75 |
| Nitro reduction | Pd/C, H₂ (1 atm), EtOH | 85–90 |
Q. How is the stereochemical purity of this compound confirmed?
Methodological Answer: Chiral HPLC or polarimetry is used to determine enantiomeric excess (e.e.). For example:
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., fluorine-induced splitting in aromatic protons at δ 6.8–7.2 ppm) .
- FT-IR : Identify hydroxyl (3300–3500 cm⁻¹) and amine (1600–1650 cm⁻¹) stretches .
- HRMS : Validate molecular formula (C₉H₁₁FNO₂) with <2 ppm error .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Solvent selection : Replace DMF with less polar solvents (e.g., THF) to minimize side reactions .
- Catalyst tuning : Use Pd/C with 10% loading and ultrasonic pretreatment to enhance hydrogenation efficiency .
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) for higher purity (>98%) .
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Meta-fluorine effect : The 3-fluoro substituent may sterically hinder target binding compared to 4-fluoro analogs, necessitating molecular docking simulations to validate interactions .
- Solubility adjustments : Modify counterions (e.g., HCl salt) or use co-solvents (DMSO/PBS) to improve bioavailability and reconcile in vitro vs. in vivo discrepancies .
Q. Comparative SAR Table :
| Substituent Position | IC₅₀ (μM) | LogP |
|---|---|---|
| 3-Fluoro | 12.3 ± 1.2 | 1.8 |
| 4-Fluoro | 8.7 ± 0.9 | 1.5 |
Q. How are impurities identified and quantified during synthesis?
Methodological Answer:
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or Schrödinger QikProp to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields and explicit solvent models .
Q. How does fluorination impact the compound’s metabolic stability?
Methodological Answer:
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH; monitor parent compound depletion via LC-MS. Fluorine reduces oxidative metabolism by CYP3A4, extending half-life (t₁/₂ = 45 min vs. 22 min for non-fluorinated analog) .
Data Contradiction Analysis Example :
Discrepancies in reported IC₅₀ values for similar compounds (e.g., 3-fluoro vs. 4-fluoro derivatives) may arise from assay variability (e.g., cell line differences). Validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) and statistical meta-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
